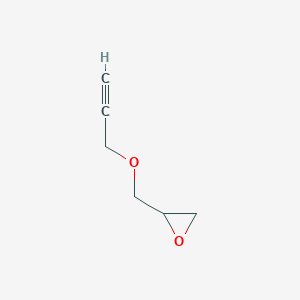

Glycidyl propargyl ether

Description

Properties

IUPAC Name |

2-(prop-2-ynoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFZCLMMUNCHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18180-30-8 | |

| Record name | 18180-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Propargyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the FT-IR Characteristic Peaks of Glycidyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of Glycidyl Propargyl Ether (GPE). GPE is a bifunctional monomer of significant interest in materials science and bioconjugation due to its reactive epoxy and propargyl groups. Understanding its FT-IR spectral features is crucial for reaction monitoring, quality control, and the characterization of derivative materials.

Core Concepts of GPE FT-IR Spectroscopy

Data Presentation: Characteristic FT-IR Peaks of Glycidyl Propargyl Ether

The following table summarizes the expected characteristic absorption bands for Glycidyl Propargyl Ether, compiled from established spectroscopic data for its functional groups. The exact peak positions may vary slightly depending on the sample state (neat liquid, solution) and the spectrometer's resolution.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~3056 | Medium | C-H Asymmetric Stretch | Epoxy Ring |

| ~2930 | Medium | C-H Asymmetric Stretch | Methylene (CH₂) |

| ~2870 | Medium | C-H Symmetric Stretch | Methylene (CH₂) |

| ~2110 | Medium, Sharp | C≡C Stretch | Terminal Alkyne |

| ~1460 | Variable | C-H Scissoring | Methylene (CH₂) |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Epoxy Ring & Ether |

| ~1100 | Strong | C-O-C Stretch | Ether Linkage |

| ~915 | Strong | C-O Asymmetric Stretch | Epoxy Ring |

| ~850 | Strong | C-O Symmetric Stretch | Epoxy Ring |

Experimental Protocols: Obtaining the FT-IR Spectrum of Glycidyl Propargyl Ether

The following provides a generalized, standard procedure for acquiring the FT-IR spectrum of a liquid sample like Glycidyl Propargyl Ether using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality infrared spectrum of liquid Glycidyl Propargyl Ether.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Glycidyl Propargyl Ether (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to fully dry.

-

Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of Glycidyl Propargyl Ether onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the liquid sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The instrument will ratio the single-beam spectrum of the sample against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

The spectrum is typically collected over the mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) with a resolution of 4 cm⁻¹. The number of scans should be consistent with the background measurement.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the precise wavenumbers of the absorption bands.

-

Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations of the functional groups in Glycidyl Propargyl Ether as detailed in the data table above.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

-

Mandatory Visualization

The following diagrams illustrate the key structural and logical relationships relevant to the FT-IR analysis of Glycidyl Propargyl Ether.

Caption: Molecular structure of GPE and its corresponding FT-IR peaks.

Caption: Experimental workflow for FT-IR analysis of GPE.

Theoretical DFT Studies of Glycidyl Propargyl Ether: An In-depth Technical Guide

Introduction

Glycidyl (B131873) propargyl ether (GPE) is a bifunctional molecule incorporating a reactive epoxy ring and a terminal alkyne group. This unique structure makes it a valuable building block in polymer chemistry and material science, particularly in the development of advanced resins, cross-linkers, and functional polymers through click chemistry. Understanding the molecular structure, electronic properties, and reactivity of GPE at a quantum mechanical level is crucial for designing novel materials with tailored properties.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems with a favorable balance between accuracy and computational cost. This guide outlines the theoretical framework and expected results from a comprehensive DFT study of GPE.

Computational Methodology

The computational protocols described below are standard for achieving reliable theoretical data on organic molecules of similar size and complexity to Glycidyl Propargyl Ether.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of GPE would be built and optimized without any symmetry constraints. The optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide excellent descriptions of the geometries of organic molecules. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, is recommended to accurately describe the electronic distribution, particularly for the lone pairs of the oxygen atoms and the π-system of the alkyne group.

Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model.

2.2. Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations are carried out to determine the electronic properties of GPE. This includes the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's kinetic stability and chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attacks. Mulliken population analysis can also be performed to determine the partial charges on each atom.

Expected Theoretical Data

The following tables summarize the kind of quantitative data that would be expected from a DFT study of Glycidyl Propargyl Ether.

Table 1: Optimized Geometrical Parameters of Glycidyl Propargyl Ether

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 (epoxy) | 1.47 | ||

| C2-O1 (epoxy) | 1.44 | ||

| C1-O1 (epoxy) | 1.44 | ||

| C1-C2-O1 | 60.5 | ||

| C3-O2 | 1.42 | ||

| O2-C4 | 1.43 | ||

| C4-C5 | 1.46 | ||

| C5≡C6 | 1.21 | ||

| C3-O2-C4 | 112.0 | ||

| O2-C4-C5 | 109.5 | ||

| C4-C5-C6 | 178.5 | ||

| C2-C1-C3-O2 | 175.0 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of GPE

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C-H stretch (alkyne) | ≡C-H | 3350 | 55.2 |

| C≡C stretch | -C≡C- | 2150 | 15.8 |

| Asymmetric C-O-C stretch | Epoxy ring | 1260 | 120.4 |

| Symmetric C-O-C stretch | Ether | 1100 | 95.7 |

| C-H stretch (CH₂) | -CH₂- | 2950 | 45.3 |

| C-H bend (CH₂) | -CH₂- | 1450 | 25.1 |

Table 3: Key Electronic Properties of Glycidyl Propargyl Ether

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Energy Gap | 8.3 eV |

| Dipole Moment | 2.1 Debye |

| Mulliken Charge on O1 (epoxy) | -0.65 e |

| Mulliken Charge on O2 (ether) | -0.58 e |

| Mulliken Charge on C5 (alkyne) | -0.25 e |

| Mulliken Charge on C6 (alkyne) | -0.15 e |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for a DFT study of a molecule like Glycidyl Propargyl Ether.

4.2. Logical Relationship of Electronic Properties and Reactivity

The electronic properties calculated through DFT provide direct insights into the chemical reactivity of Glycidyl Propargyl Ether.

Conclusion

This technical guide provides a framework for conducting and interpreting theoretical DFT studies on Glycidyl Propargyl Ether. While specific experimental and computational data for GPE is currently limited in the public domain, the methodologies and expected results outlined here serve as a valuable resource for researchers. A thorough DFT analysis would yield significant insights into the molecule's geometric and electronic structure, vibrational characteristics, and overall reactivity. This knowledge is paramount for the rational design and synthesis of new GPE-based materials for a wide array of applications in science and industry. Future work should focus on performing these calculations and validating them against experimental data to provide a concrete understanding of this versatile molecule.

Solubility of Glycidyl Propargyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of glycidyl (B131873) propargyl ether (GPE), a bifunctional monomer of significant interest in polymer chemistry and materials science. Due to its epoxy and alkyne functionalities, GPE is a versatile building block for the synthesis of advanced materials such as epoxy resins, functional polymers, and biocompatible networks for drug delivery applications.[1] A thorough understanding of its solubility is critical for its effective handling, reaction optimization, and formulation. This document consolidates available qualitative solubility information, presents a detailed experimental protocol for quantitative solubility determination, and provides a visual workflow to guide researchers in this process.

Introduction to Glycidyl Propargyl Ether

Glycidyl propargyl ether (CAS No. 18180-30-8) is a low-viscosity liquid characterized by the presence of both a reactive epoxy (glycidyl) group and a propargyl (alkyne) group.[1][2] This dual functionality allows for a variety of polymerization and modification reactions, making it a valuable intermediate in the synthesis of materials with tailored properties, including enhanced thermal stability and chemical resistance.[1] Its applications are found in the formulation of high-performance adhesives, sealants, coatings, and advanced composites.[1] In the pharmaceutical and drug development sectors, the unique chemistry of GPE is leveraged for creating cross-linked networks and for the functionalization of biomaterials.

Key Physical Properties:

-

Appearance: Colorless to slightly yellow or orange clear liquid[1]

-

Boiling Point: 95 °C at 45 mmHg[1]

Solubility Profile

Quantitative solubility data for glycidyl propargyl ether in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an ether with a relatively short carbon chain—and the general principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred.[4][5] Ethers are generally miscible with a broad array of organic solvents.[4][6]

The presence of the polar ether and epoxide functional groups, combined with the nonpolar hydrocarbon backbone, allows for interaction with a variety of solvent types. The following table summarizes the expected qualitative solubility of glycidyl propargyl ether.

Table 1: Qualitative Solubility of Glycidyl Propargyl Ether in Common Organic Solvents

| Solvent Category | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble / Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether and epoxide oxygens of GPE. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | Polar aprotic nature allows for strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Soluble / Miscible | Similar polarity and capacity for dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | "Like dissolves like" principle; both are ethers. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Effective at solvating a wide range of organic molecules. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | The nonpolar hydrocarbon portion of GPE interacts favorably with aromatic solvents via van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble / Miscible | The alkyl backbone of GPE allows for miscibility with nonpolar solvents. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble / Miscible | Highly polar nature effectively solvates the polar functional groups of GPE. |

| Water | Sparingly Soluble to Insoluble | Ethers with short alkyl chains have some water solubility, but it decreases as the carbon chain length increases. GPE's six carbons suggest limited solubility.[4][7] |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, researchers can employ established methods to determine the solubility of glycidyl propargyl ether in solvents of interest. The following protocol describes a standard isothermal equilibrium method.

Objective: To determine the saturation solubility of glycidyl propargyl ether in a given organic solvent at a specific temperature.

Materials:

-

Glycidyl propargyl ether (≥95% purity)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) if derivatization is preferred.

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Solvent: Add a precise volume (e.g., 10 mL) of the selected organic solvent to several vials.

-

Sample Addition: Add an excess amount of glycidyl propargyl ether to each vial to ensure that a saturated solution is formed. The presence of undissolved GPE at the bottom of the vial after equilibration is necessary.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess, undissolved GPE to settle.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved material.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Gravimetric Analysis (Optional but less precise): Record the weight of the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the GPE residue is obtained. The solubility can be calculated in g/100g of solvent.

-

Chromatographic Analysis (Recommended):

-

Standard Preparation: Prepare a series of standard solutions of GPE in the same solvent with known concentrations.

-

Calibration Curve: Analyze the standard solutions using GC or HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample.

-

-

Calculation: Use the peak area from the sample analysis and the calibration curve to determine the concentration of GPE in the diluted sample. Back-calculate to find the concentration in the original saturated solution. Express the solubility in desired units (e.g., g/L, mol/L, or mg/mL).

Safety and Handling

Glycidyl propargyl ether is a reactive chemical and should be handled with appropriate safety precautions. It is classified as harmful if inhaled and may cause allergy or asthma symptoms. I[8]t is also suspected of causing cancer. A[8]lways work in a well-ventilated fume hood and use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound at 2-8°C as recommended.

While specific quantitative solubility data for glycidyl propargyl ether is sparse in the literature, its chemical structure as a functionalized ether suggests broad solubility in common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating this critical data. This information is essential for researchers and professionals in materials science and drug development to effectively utilize glycidyl propargyl ether in their formulations and synthetic processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 缩水甘油基炔丙基醚 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Glycidyl Propargyl Ether | C6H8O2 | CID 281888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Reactivity of Glycidyl Propargyl Ether in Copolymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) propargyl ether (GPE) is a highly versatile functional epoxide monomer that has garnered significant interest in the field of polymer chemistry and materials science. Its unique structure, featuring both a reactive epoxide ring and a terminal alkyne group, allows for a dual approach to polymer design: initial ring-opening polymerization to form the polymer backbone, followed by post-polymerization modification of the pendant alkyne groups via "click" chemistry. This technical guide provides a comprehensive overview of the reactivity of GPE in various copolymerization systems, with a focus on the experimental protocols, quantitative data, and reaction mechanisms that are critical for the development of advanced functional polymers for applications in drug delivery, bioconjugation, and materials science.

Anionic Ring-Opening Copolymerization (AROP)

Anionic ring-opening polymerization is a widely employed method for the synthesis of well-defined polyethers. However, the acidic nature of the terminal alkyne proton in GPE presents a challenge, as it can interfere with strongly basic initiators, leading to side reactions and a loss of control over the polymerization. Recent advancements in catalysis have overcome this limitation, enabling the controlled polymerization of GPE.

Lewis Pair Catalyzed AROP of GPE

A significant breakthrough in the controlled polymerization of GPE has been the application of Lewis pair organocatalysis, typically involving a phosphazene base (e.g., t-BuP₁) and a Lewis acid such as triethylborane (B153662) (TEB).[1] This catalytic system effectively mitigates the interference of the acidic alkyne proton, allowing for the synthesis of poly(glycidyl propargyl ether) (PGPE) with precise control over molecular weight and narrow molecular weight distributions (dispersity (Đ) < 1.1).[1][2]

The proposed mechanism involves a dual activation pathway. The phosphazene base activates the initiator, generating a more nucleophilic species, while the Lewis acid coordinates to the epoxide monomer, enhancing its electrophilicity. This synergistic activation facilitates efficient and controlled ring-opening polymerization while suppressing side reactions.[1]

dot

Caption: Lewis Pair Catalyzed Anionic ROP of GPE.

Experimental Protocol: Lewis Pair Catalyzed Homopolymerization of GPE

The following is a representative protocol for the homopolymerization of GPE using a phosphazene base and triethylborane catalyst system.[1]

Materials:

-

Glycidyl propargyl ether (GPE), freshly distilled.

-

1,4-Benzenedimethanol (BDM) as the initiator.

-

tert-Butylphosphazene (t-BuP₁), 1 M solution in hexane (B92381).

-

Triethylborane (TEB), 1 M solution in hexane.

-

Anhydrous toluene (B28343).

Procedure:

-

In a glovebox, a dried Schlenk flask is charged with BDM (initiator).

-

Anhydrous toluene is added to dissolve the initiator.

-

The desired amount of GPE monomer is added to the flask.

-

The phosphazene base (t-BuP₁) solution is added, followed by the triethylborane (TEB) solution. The molar ratio of [GPE]:[BDM]:[t-BuP₁]:[TEB] is typically controlled to achieve the desired degree of polymerization.

-

The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the epoxide protons of GPE.

-

Upon completion, the polymerization is quenched by the addition of a small amount of acidic methanol.

-

The polymer is purified by precipitation in a non-solvent such as cold hexane and dried under vacuum.

Copolymerization of GPE with Ethylene (B1197577) Oxide (EO)

GPE can be readily copolymerized with other epoxides, such as ethylene oxide (EO), to introduce alkyne functionalities into a poly(ethylene glycol) (PEG) backbone, creating "clickable" PEG.[3] The monomer-activated anionic ring-opening copolymerization (AROP) of EO and GPE has been studied, and the reactivity ratios have been determined.

Reactivity Ratios: The reactivity ratios for the AROP of EO and GPE have been reported as:

These values indicate a significant difference in the reactivity of the two monomers. Ethylene oxide is much more reactive than GPE in this system, leading to a pronounced compositional drift during copolymerization. The resulting copolymers have a gradient structure, with EO-rich segments closer to the initiator and GPE units incorporated more towards the end of the polymer chain.

Quantitative Data for GPE Copolymerization

The following tables summarize the quantitative data for the homopolymerization and copolymerization of GPE under various conditions.

Table 1: Homopolymerization of GPE via Lewis Pair Catalyzed AROP [1]

| Entry | Initiator | [GPE]/[I] | Catalyst System | M_n (calc.) ( g/mol ) | M_n (NMR) ( g/mol ) | M_n (GPC) ( g/mol ) | Đ (PDI) |

| 1 | BDM | 25 | t-BuP₁/TEB | 2900 | 2800 | 3100 | 1.05 |

| 2 | BDM | 50 | t-BuP₁/TEB | 5700 | 5500 | 5900 | 1.06 |

| 3 | BDM | 100 | t-BuP₂/TEB | 11300 | 11000 | 11500 | 1.08 |

| 4 | Propargyl Alcohol | 30 | t-BuP₁/TEB | 3400 | 3300 | 3600 | 1.07 |

| 5 | 2-Bromoisobutyric Acid | 30 | t-BuP₁/TEB | 3500 | 3400 | 3700 | 1.06 |

BDM: 1,4-Benzenedimethanol, I: Initiator, M_n: Number-average molecular weight, Đ (PDI): Polydispersity Index

Table 2: Anionic Copolymerization of GPE with Ethylene Oxide (EO) [3]

| Entry | [EO]/[GPE] Feed Ratio | GPE Content in Copolymer (mol%) | M_n (GPC) ( g/mol ) | Đ (PDI) |

| 1 | 90/10 | 9 | 5200 | 1.25 |

| 2 | 80/20 | 18 | 6300 | 1.32 |

| 3 | 50/50 | 45 | 7800 | 1.48 |

| 4 | 0/100 | 100 | 3000 | 1.60 |

Cationic Ring-Opening Copolymerization

Information on the cationic ring-opening polymerization (CROP) of GPE is less prevalent in the literature compared to anionic methods. However, the general principles of CROP of glycidyl ethers can be applied. Cationic polymerization is typically initiated by strong protic acids or Lewis acids. The reactivity of glycidyl ethers in CROP is influenced by their basicity and the stability of the resulting oxonium ion intermediate.

Copolymerization with Other Functional Monomers

The epoxide ring of GPE allows for its copolymerization with a variety of other monomers, enabling the synthesis of diverse polymer architectures.

Block Copolymers

Well-defined block copolymers containing PGPE segments can be synthesized using controlled polymerization techniques. For instance, a PGPE macroinitiator with a terminal bromine group can be prepared via AROP using 2-bromoisobutyric acid as the initiator. This macroinitiator can then be used to initiate the atom transfer radical polymerization (ATRP) of other monomers, such as methyl methacrylate (B99206) (MMA), to yield block copolymers like poly(methyl methacrylate)-b-poly(glycidyl propargyl ether) (PMMA-b-PGPE).[1]

dot

Caption: Synthesis of PMMA-b-Poly(GPE) Block Copolymer.

Copolymerization with Acrylates and Methacrylates

While direct copolymerization of GPE with acrylates or methacrylates via a single mechanism is challenging due to the different polymerization behaviors of epoxides and vinyl monomers, the synthesis of copolymers is achievable through the block copolymer strategies mentioned above. There is limited direct evidence for the statistical copolymerization of GPE with these monomers. However, studies on other glycidyl ethers, such as glycidyl methacrylate (GMA), which contains both an epoxide and a methacrylate group, demonstrate that selective polymerization of one group while preserving the other is possible under specific catalytic conditions. This suggests that with appropriate catalyst design, novel copolymer structures incorporating GPE and acrylate/methacrylate units could be developed.

In-situ Monitoring of Copolymerization Kinetics

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of copolymerization reactions in real-time. By tracking the disappearance of monomer signals, the individual consumption rates of each comonomer can be determined, which is crucial for calculating reactivity ratios and understanding the resulting copolymer microstructure.

Experimental Workflow for In-situ NMR Monitoring

dot

Caption: Workflow for In-situ NMR Kinetic Analysis.

Conclusion

Glycidyl propargyl ether is a monomer with significant potential for the creation of advanced functional polymers. Its reactivity in copolymerization, particularly through controlled anionic ring-opening polymerization using Lewis pair catalysts, allows for the synthesis of well-defined polymers with pendant alkyne groups. The disparate reactivity of GPE with comonomers like ethylene oxide leads to gradient copolymer structures. Furthermore, the ability to form block copolymers and the potential for post-polymerization modification via "click" chemistry make GPE-containing polymers highly attractive for a range of applications in drug development and materials science. Future research into the cationic copolymerization of GPE and its incorporation with a broader range of functional monomers will undoubtedly expand the utility of this versatile building block.

References

An In-depth Technical Guide to the Anionic Ring-Opening Polymerization Kinetics of Glycidyl Phenyl Ether (GPE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) kinetics of glycidyl (B131873) phenyl ether (GPE). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of poly(glycidyl phenyl ether) (PGPE). This document details the polymerization mechanisms, kinetic parameters, and experimental protocols, offering a foundational understanding for the controlled synthesis of PGPE with tailored properties.

Introduction to Anionic Ring-Opening Polymerization of GPE

Anionic ring-opening polymerization (AROP) is a powerful method for the synthesis of well-defined polyethers from cyclic ether monomers like glycidyl phenyl ether (GPE). This chain-growth polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a propagating alkoxide anion. The "living" nature of AROP, when conducted under appropriate conditions, allows for excellent control over molecular weight, a narrow molecular weight distribution (low polydispersity), and the synthesis of block copolymers.

GPE is a valuable monomer in polymer chemistry due to the presence of the phenyl ether group, which imparts specific properties to the resulting polymer, such as increased thermal stability and altered solubility. PGPE and its derivatives are of interest in various fields, including as precursors for functional polymers and in the development of new materials for biomedical applications.

Polymerization Mechanism

The AROP of GPE proceeds via a nucleophilic substitution (SN2) mechanism. The polymerization process can be divided into three main stages: initiation, propagation, and termination.

Initiation: The polymerization is initiated by a strong nucleophile, typically an alkoxide, hydroxide, or organometallic compound. The nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring of the GPE monomer, leading to the opening of the ring and the formation of an alkoxide anion which serves as the propagating species.

Propagation: The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another GPE monomer. This process repeats, leading to the growth of the polymer chain.

Termination: In a true "living" anionic polymerization, there is no inherent termination step. The propagating anionic chain ends remain active until they are deliberately terminated by the addition of a quenching agent, such as a protic solvent (e.g., methanol (B129727) or water) or other electrophilic reagents. This "living" characteristic allows for the synthesis of block copolymers by the sequential addition of different monomers.

Below is a diagram illustrating the general mechanism of the anionic ring-opening polymerization of GPE.

Kinetics of Anionic Ring-Opening Polymerization

The kinetics of the AROP of GPE are influenced by several factors, including the choice of initiator, solvent, and temperature. While comprehensive kinetic data specifically for GPE is not extensively available in a single source, studies on related glycidyl ethers provide valuable insights. The rate of polymerization (Rp) is generally first order with respect to both the monomer and the initiator concentrations.

Quantitative Data

The following table summarizes kinetic data from the mechanochemical anionic ring-opening polymerization of various functionalized glycidyl ethers, which can serve as a reference for understanding the relative reactivities.

| Monomer | Initiator/Conditions | Monomer Conversion (%)[1] | Mn ( g/mol ) (NMR)[1] | Đ (PDI)[1] | kp,app (min⁻¹)[1] |

| 4-Methoxyphenyl glycidyl ether (MPG) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 47.7 | 4,100 | 1.18 | 2.18 x 10⁻² |

| 3,5-Dimethoxyphenyl glycidyl ether (DPG) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 64.1 | 6,200 | 1.25 | 3.59 x 10⁻² |

| Biphenyl glycidyl ether (BPG) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 86.5 | - | 1.32 | 6.66 x 10⁻² |

| Trityl glycidyl ether (TGE) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 90.8 | 14,500 | 1.45 | 17.64 x 10⁻² |

| (s)-Trityl glycidyl ether ((s)-TGE) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 92.1 | 14,700 | 1.48 | 17.91 x 10⁻² |

Note: The data presented is for mechanochemical AROP and may not directly translate to solution polymerization kinetics. However, it provides a useful comparison of the reactivity of different glycidyl ether monomers.

Experimental Protocols

This section provides detailed methodologies for the anionic ring-opening polymerization of GPE and the characterization of the resulting polymer.

Materials and Reagents

-

Glycidyl phenyl ether (GPE): Purified by distillation under reduced pressure from calcium hydride.

-

Initiator (e.g., Potassium tert-butoxide): Handled under an inert atmosphere. If used as a solution, the concentration should be accurately determined by titration.

-

Solvent (e.g., Tetrahydrofuran (THF)): Dried over sodium/benzophenone ketyl and distilled under an inert atmosphere prior to use.

-

Terminating Agent (e.g., Degassed Methanol): Stored under an inert atmosphere.

-

Inert Gas: High-purity argon or nitrogen.

Polymerization Procedure

The following is a general procedure for the AROP of GPE using potassium tert-butoxide as an initiator in THF.

-

Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas three times.

-

Solvent and Initiator Addition: Anhydrous THF is transferred to the reaction flask via a cannula. The desired amount of potassium tert-butoxide solution is then added using a gas-tight syringe.

-

Monomer Addition: The purified GPE is added dropwise to the stirred initiator solution at the desired reaction temperature (e.g., room temperature).

-

Polymerization: The reaction mixture is stirred for the desired period. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy or GPC.

-

Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.

-

Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.

Characterization

-

¹H NMR: The structure of the poly(glycidyl phenyl ether) can be confirmed by ¹H NMR spectroscopy. The spectrum of the polymer will show characteristic signals for the aromatic protons of the phenyl group, the protons of the polyether backbone, and the methylene (B1212753) protons adjacent to the ether oxygen. The number-average molecular weight (Mn) can be estimated by comparing the integral of the end-group protons (from the initiator) to the integral of the repeating monomer units.

-

¹³C NMR: ¹³C NMR spectroscopy provides further confirmation of the polymer structure, with distinct signals for the carbons of the phenyl ring and the aliphatic carbons of the polyether backbone.

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymer.

-

Sample Preparation: A dilute solution of the polymer (e.g., 1-2 mg/mL) is prepared in a suitable solvent for GPC analysis, typically THF. The solution should be filtered through a 0.2 or 0.45 µm filter before injection.

-

Analysis: The analysis is performed on a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

Conclusion

This technical guide has provided a detailed overview of the anionic ring-opening polymerization of glycidyl phenyl ether. The "living" nature of this polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. While specific kinetic data for the solution polymerization of GPE remains an area for further investigation, the information provided on the polymerization mechanism, related kinetic studies, and detailed experimental protocols offers a solid foundation for researchers and professionals working with this versatile monomer. The ability to precisely control the polymer architecture opens up possibilities for the development of novel materials with tailored properties for a wide range of applications, including in the pharmaceutical and biomedical fields.

References

Glycidyl Propargyl Ether: A Core Technical Guide for Advanced Research

Introduction

Glycidyl (B131873) propargyl ether (GPE) is a bifunctional molecule of significant interest in the fields of materials science, chemical biology, and drug development. Its unique structure, incorporating both a reactive epoxide ring and a terminal alkyne group, allows for orthogonal chemical modifications, making it a versatile building block for the synthesis of complex macromolecular architectures and bioconjugates. This technical guide provides an in-depth overview of the fundamental properties of GPE, including its physicochemical characteristics, synthesis, and key applications, with a focus on experimental protocols and mechanistic pathways relevant to researchers and scientists.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of Glycidyl propargyl ether is essential for its safe handling and effective use in experimental settings.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(prop-2-yn-1-yloxymethyl)oxirane |

| Synonyms | Propargyl glycidyl ether, 2,3-Epoxypropyl propargyl ether |

| CAS Number | 18180-30-8 |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| SMILES | C#CCOCC1CO1 |

| InChI Key | SYFZCLMMUNCHNH-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 1.04 g/mL at 25 °C | [1] |

| Boiling Point | 95 °C at 45 mmHg | [2] |

| Refractive Index | 1.450 | [1] |

Safety Information

Glycidyl propargyl ether is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H317 | May cause an allergic skin reaction |

Synthesis of Glycidyl Propargyl Ether

Glycidyl propargyl ether is most commonly synthesized via the Williamson ether synthesis, involving the reaction of propargyl alcohol with epichlorohydrin (B41342) in the presence of a strong base.[3]

Detailed Experimental Protocol: Synthesis of GPE

This protocol is a representative procedure compiled from literature sources.[3]

Materials:

-

Propargyl alcohol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol (1.0 eq) in DMSO.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NaOH (1.1 eq) in water to the flask while maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the propargyl alkoxide.

-

Add epichlorohydrin (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (boiling point ~95 °C at 45 mmHg) to obtain pure Glycidyl propargyl ether.

Chemical Reactivity and Applications

The dual functionality of GPE makes it a valuable monomer and crosslinker in polymer chemistry and a versatile tool for bioconjugation via "click chemistry."

Ring-Opening Polymerization (ROP)

The epoxide ring of GPE can undergo ring-opening polymerization, initiated by either anionic or cationic species, to produce poly(glycidyl propargyl ether) (PGPE). This polymer possesses pendant alkyne groups along its backbone, which are readily available for post-polymerization modification.[4][5]

Experimental Protocol: Anionic ROP of GPE

This protocol describes a representative anionic ring-opening polymerization.[4]

Materials:

-

Glycidyl propargyl ether (GPE), freshly distilled

-

Initiator (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous THF.

-

Add the initiator, potassium tert-butoxide (e.g., 1 mol% relative to the monomer).

-

Inject the freshly distilled GPE into the flask via syringe.

-

Stir the reaction mixture at room temperature for the desired period (e.g., 24 hours).

-

Monitor the polymerization by taking aliquots and analyzing by ¹H NMR for the disappearance of monomer signals.

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of GPE is a key functional group for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the covalent linkage of GPE or PGPE to molecules containing an azide (B81097) group.[6][7]

Experimental Protocol: CuAAC with GPE

This is a general protocol for a small-scale CuAAC reaction.[6][8]

Materials:

-

Glycidyl propargyl ether (GPE)

-

Azide-functionalized molecule (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)

-

Solvent (e.g., a mixture of water and tert-butanol)

Procedure:

-

In a vial, dissolve GPE (1.0 eq) and the azide-functionalized molecule (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.

-

To the solution of GPE and the azide, add the sodium ascorbate solution (e.g., 0.1 eq).

-

Add the CuSO₄ solution (e.g., 0.01-0.05 eq) to initiate the reaction.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of Glycidyl propargyl ether.

¹H NMR Spectroscopy

The ¹H NMR spectrum of GPE shows characteristic peaks for the protons of the epoxide, ether, and alkyne functionalities.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | d | 2H | -O-CH₂ -C≡CH |

| ~3.7-3.8 | m | 1H | Oxirane CH |

| ~3.4-3.6 | m | 2H | -O-CH₂ -CH(O)CH₂ |

| ~3.15 | m | 1H | Oxirane CH |

| ~2.7-2.9 | m | 2H | Oxirane CH₂ |

| ~2.47 | t | 1H | -C≡CH |

Note: Chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of GPE.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~79 | C ≡CH |

| ~75 | C≡C H |

| ~70 | -O-CH₂ -CH(O)CH₂ |

| ~58 | -O-CH₂ -C≡CH |

| ~50 | Oxirane C H |

| ~44 | Oxirane C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum of GPE displays characteristic absorption bands for its functional groups.[11]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | C-H stretch | Terminal Alkyne (≡C-H) |

| ~2120 | C≡C stretch | Alkyne |

| ~3050, 2990 | C-H stretch | Epoxide C-H |

| ~1250, 860 | C-O stretch | Epoxide Ring |

| ~1100 | C-O-C stretch | Ether |

Conclusion

Glycidyl propargyl ether is a highly valuable and versatile chemical building block for researchers in drug development, polymer chemistry, and materials science. Its orthogonal reactive sites—the epoxide and the alkyne—provide a powerful platform for the synthesis of functional polymers, complex bioconjugates, and advanced materials. The experimental protocols and fundamental data presented in this guide are intended to facilitate the effective and safe utilization of GPE in a variety of research applications.

References

- 1. p-Cresyl glycidyl ether [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Review of Synthetic Methods for Glycidyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) propargyl ether (GPE) is a valuable bifunctional molecule increasingly utilized in various fields, including drug development, materials science, and bioconjugation. Its structure incorporates both a reactive epoxide ring and a terminal alkyne group, making it an ideal building block for the synthesis of complex molecules through orthogonal chemistries such as "click" reactions and epoxide ring-opening. This technical guide provides an in-depth review of the primary synthetic methods for GPE, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to assist researchers in its effective synthesis and application.

Core Synthetic Methodologies

The synthesis of glycidyl propargyl ether predominantly revolves around the etherification of propargyl alcohol with an epoxy precursor, most commonly epichlorohydrin (B41342). Several variations of this fundamental reaction have been developed to optimize yield, purity, and process efficiency. The most prominent methods include synthesis using a strong base, phase-transfer catalysis, and a one-pot synthesis from basic building blocks.

Synthesis via Strong Base in Aprotic Polar Solvent

A widely employed and effective method for the synthesis of GPE involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a strong base, such as sodium hydroxide (B78521), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The use of a superbasic suspension of NaOH in DMSO has been reported to achieve high yields.[1]

Reaction Pathway:

The reaction proceeds through the deprotonation of the hydroxyl group of propargyl alcohol by the strong base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. Subsequent intramolecular Williamson ether synthesis, facilitated by the base, results in the formation of the glycidyl ether product.

Figure 1: Synthesis of GPE using a strong base.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

-

Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with powdered sodium hydroxide and dimethyl sulfoxide (DMSO).

-

Alkoxide Formation: Propargyl alcohol is added dropwise to the stirred suspension of NaOH in DMSO at a controlled temperature, typically between 20-25°C. The mixture is stirred for a period to ensure complete formation of the propargyl alkoxide.

-

Epoxidation: Epichlorohydrin is then added slowly to the reaction mixture, maintaining the temperature below 30°C.

-

Reaction Completion and Quenching: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of water.

-

Extraction and Washing: The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with water and brine to remove any remaining base and salts.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude GPE is purified by vacuum distillation. Pure GPE is typically collected at a temperature of 25-30°C under high vacuum.[1]

Synthesis via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a convenient and often solvent-free alternative for the synthesis of glycidyl ethers, including GPE.[2] This method facilitates the reaction between reactants present in different immiscible phases (e.g., a solid base and a liquid organic phase) by employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This approach can lead to high yields and simplified work-up procedures.[2][3]

Reaction Pathway:

In this method, the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) facilitates the transfer of the hydroxide anion from the solid or aqueous phase to the organic phase. The hydroxide then deprotonates the propargyl alcohol to form the alkoxide. The subsequent reaction with epichlorohydrin and ring closure follows a similar mechanism as described in the strong base method.

Figure 2: Phase-transfer catalysis pathway for GPE synthesis.

Experimental Protocol:

A representative experimental protocol for the PTC synthesis of GPE is as follows:

-

Reaction Setup: A mixture of propargyl alcohol, epichlorohydrin, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is placed in a reaction vessel.

-

Addition of Base: Solid powdered sodium hydroxide is added to the mixture with vigorous stirring.

-

Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature, for instance, 60°C, for several hours.[4]

-

Work-up: After the reaction is complete, the solid by-products (sodium chloride and excess sodium hydroxide) are removed by filtration.

-

Purification: The filtrate, which contains the crude GPE, is then purified by vacuum distillation to yield the final product.

One-Pot Synthesis from Acetylene (B1199291), Formaldehyde (B43269), and Epichlorohydrin

A more atom-economical approach involves the one-pot synthesis of GPE directly from acetylene, formaldehyde (or its polymer, paraformaldehyde), and epichlorohydrin.[5] This method first generates propargyl alcohol in situ, which then reacts with epichlorohydrin in the same reaction vessel.

Reaction Pathway:

This process combines two sequential reactions in a single pot. The first is the A-alkynylation of formaldehyde with acetylene to produce propargyl alcohol. The second is the subsequent glycidylation of the in-situ generated propargyl alcohol with epichlorohydrin.

Figure 3: One-pot synthesis of GPE.

Experimental Protocol:

While specific, detailed public-domain protocols for this one-pot synthesis are less common, the general procedure involves:

-

Propargyl Alcohol Synthesis: Reaction of acetylene with paraformaldehyde in the presence of a suitable catalyst (e.g., a copper salt) to form propargyl alcohol.

-

Glycidylation: Without isolating the propargyl alcohol, epichlorohydrin and a base are added to the reaction mixture to facilitate the formation of GPE.

-

Work-up and Purification: The work-up and purification would likely follow similar extraction and distillation procedures as described for the other methods.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic methods for glycidyl propargyl ether, providing a basis for comparison.

| Method | Key Reagents | Catalyst/Base | Solvent | Typical Yield | Key Advantages | Key Disadvantages |

| Strong Base | Propargyl alcohol, Epichlorohydrin | NaOH | DMSO | ~80%[1] | High yield, well-established | Use of strong base, solvent removal |

| Phase-Transfer Catalysis | Propargyl alcohol, Epichlorohydrin | NaOH (solid) | None (or organic solvent) | >90% (for similar ethers)[2] | High yield, often solvent-free, easy work-up | Catalyst cost, reaction time can be longer |

| One-Pot Synthesis | Acetylene, Formaldehyde, Epichlorohydrin | Varies (e.g., Copper salts) | Varies | Not widely reported | Atom economical, reduced unit operations | May require specialized equipment for handling acetylene |

Conclusion

The synthesis of glycidyl propargyl ether can be achieved through several effective methods, with the choice of method often depending on the desired scale, available resources, and purity requirements. The reaction of propargyl alcohol and epichlorohydrin in the presence of a strong base in DMSO is a reliable and high-yielding method. Phase-transfer catalysis presents a more environmentally friendly and simplified alternative, particularly for larger-scale synthesis. The one-pot synthesis from basic feedstocks is an elegant and atom-economical route, though it may be more complex to implement. By understanding the details of these synthetic pathways and their associated experimental protocols, researchers can confidently produce high-quality glycidyl propargyl ether for their specific applications in drug development and materials science.

References

Methodological & Application

Application Note: Controlled Anionic Ring-Opening Polymerization of Glycidyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined functional polymers is crucial for the advancement of materials science and drug delivery. Poly(glycidyl propargyl ether) (PGPE) is a promising polymer scaffold due to the presence of pendant propargyl groups, which can be readily modified via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This allows for the straightforward introduction of a wide range of functionalities, including biomolecules, imaging agents, and targeting ligands.

Conventional anionic ring-opening polymerization (AROP) of glycidyl (B131873) propargyl ether (GPE) is challenging due to the acidic nature of the terminal alkyne proton, which can lead to side reactions and a loss of control over the polymerization.[1][2][3][4][5] This application note describes a detailed protocol for the controlled AROP of GPE using a Lewis pair organocatalyst system, which overcomes these limitations. The use of a phosphazene base in combination with triethylborane (B153662) enables the synthesis of PGPE with predictable molecular weights and narrow molecular weight distributions (dispersity < 1.1).[1][2][3][4][5]

Principle of the Method

This protocol employs a Lewis pair catalyst system consisting of a phosphazene base (t-BuP1) and triethylborane (TEB). The phosphazene base activates the initiator, typically an alcohol, to generate a nucleophilic alkoxide species. Simultaneously, the Lewis acid (TEB) coordinates to the oxygen atom of the epoxide monomer (GPE), enhancing its electrophilicity. This dual activation mechanism facilitates a controlled ring-opening polymerization while suppressing undesirable side reactions involving the acidic alkyne proton.[1] This method allows for precise control over the degree of polymerization, ranging from 25 to 100, and results in polymers with high initiation efficiency.[1][2][3][4][5]

Experimental Protocol

Materials

-

Glycidyl propargyl ether (GPE), >98%

-

1,4-Benzenedimethanol (B118111) (BDM), 99%

-

Propargyl alcohol, 99%

-

Phosphazene base t-BuP1 (tert-butylimino-tris(dimethylamino)phosphorane), solution in hexane

-

Triethylborane (TEB), 1.0 M solution in THF

-

Toluene, anhydrous, >99.8%

-

Tetrahydrofuran (THF), HPLC grade

-

Methanol (B129727), ACS grade

-

Dichloromethane (B109758), ACS grade

-

Argon gas, high purity

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles for transfer of anhydrous reagents

-

Gel Permeation Chromatography (GPC) system with refractive index (RI) detector

-

Nuclear Magnetic Resonance (NMR) spectrometer (¹H NMR, ¹³C NMR)

Experimental Workflow Diagram

Figure 1. Workflow for the anionic ring-opening polymerization of glycidyl propargyl ether.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Glycidyl propargyl ether (GPE) should be purified by distillation under reduced pressure to remove any impurities.

-

Prepare a stock solution of the initiator, for example, 1,4-benzenedimethanol (BDM), in anhydrous toluene.

-

All glassware should be oven-dried at 120 °C overnight and cooled under a stream of argon.

-

-

Polymerization Reaction:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of the initiator solution (e.g., BDM in toluene) under an argon atmosphere.

-

To the initiator solution, add the phosphazene base (t-BuP1) via syringe, followed by the addition of triethylborane (TEB) solution.

-

Add the purified GPE monomer to the reaction mixture dropwise via syringe.

-

Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR for monomer conversion and by GPC for molecular weight and dispersity.

-

-

Reaction Quenching and Polymer Purification:

-

Upon reaching the desired monomer conversion, terminate the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to further purify.

-

Dry the final poly(glycidyl propargyl ether) product under vacuum to a constant weight.

-

Data Presentation

The following table summarizes the results for the anionic ring-opening polymerization of glycidyl propargyl ether with varying target degrees of polymerization (DP).

| Entry | Initiator | [GPE]:[Initiator]:[t-BuP1]:[TEB] | Target DP | Mₙ (NMR) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Dispersity (Đ) |

| 1 | BDM | 25:1:0.5:1.5 | 25 | 2,800 | 3,100 | 1.05 |

| 2 | BDM | 50:1:0.5:1.5 | 50 | 5,600 | 6,000 | 1.06 |

| 3 | BDM | 100:1:0.5:1.5 | 100 | 11,200 | 11,800 | 1.08 |

| 4 | Propargyl Alcohol | 50:1:0.5:1.5 | 50 | 5,700 | 6,200 | 1.07 |

Mₙ (NMR) is the number-average molecular weight calculated from ¹H NMR spectra. Mₙ (GPC) is the number-average molecular weight determined by GPC analysis in THF against polystyrene standards. Dispersity (Đ) is calculated as Mₙ/Mₙ.

Characterization

-

¹H NMR Spectroscopy: The structure of the resulting poly(glycidyl propargyl ether) can be confirmed by ¹H NMR. The disappearance of the epoxide protons of the GPE monomer and the appearance of signals corresponding to the polyether backbone confirm the polymerization. The characteristic signals for the propargyl group should remain intact.

-

Gel Permeation Chromatography (GPC): GPC analysis is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymers. A narrow and monomodal GPC trace is indicative of a controlled polymerization.

Conclusion

This application note provides a detailed protocol for the controlled anionic ring-opening polymerization of glycidyl propargyl ether using a Lewis pair organocatalyst system. This method offers excellent control over the polymer's molecular weight and results in low dispersity, providing a robust platform for the synthesis of well-defined functional polymers for various applications in research and drug development. The preservation of the alkyne functionality allows for subsequent modifications, making poly(glycidyl propargyl ether) a versatile scaffold for creating advanced materials.

References

Application Notes and Protocols for Glycidyl Propargyl Ether Click Chemistry with Copper Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using glycidyl (B131873) propargyl ether (GPE). This protocol is particularly relevant for applications in bioconjugation, materials science, and synthetic chemistry where the dual functionality of the epoxide and alkyne groups of GPE can be exploited. The copper-catalyzed click reaction provides a highly efficient and specific method for conjugating GPE to azide-containing molecules, forming a stable triazole linkage.[1][2][3]

Core Concepts of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by K.B. Sharpless.[3][4] These reactions are characterized by high yields, stereospecificity, broad functional group tolerance, and simple purification.[3] The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne (in this case, the propargyl group of GPE) and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][5]

The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to oxidation.[6][7] A more common and reliable method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[7][8][9] To enhance reaction rates and prevent catalyst disproportionation and oxidative side reactions, a stabilizing ligand is often employed.[6][7][10] For reactions in aqueous or biological media, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred.[6]

Experimental Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors. The following tables provide examples of how to structure quantitative data for optimizing the reaction conditions with glycidyl propargyl ether.

Table 1: Recommended Starting Concentrations and Ratios for Key Components

| Component | Recommended Concentration/Ratio | Purpose |

| Glycidyl Propargyl Ether (Alkyne) | 1.0 equivalent | Starting material |

| Azide-containing Molecule | 1.0 - 1.2 equivalents | Reaction partner |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM (1-5 mol%) | Catalyst precursor |

| Sodium Ascorbate | 1 mM - 10 mM (5-10 mol%) | Reducing agent to generate Cu(I) |

| Ligand (e.g., THPTA, TBTA) | 1:1 to 5:1 ratio with Copper | Stabilizes Cu(I) and accelerates reaction |

Data synthesized from multiple sources.[1][2][10]

Table 2: Optimization Parameters for CuAAC with Glycidyl Propargyl Ether

| Parameter | Range to Test | Rationale for Optimization |

| Reactant Stoichiometry | Alkyne:Azide ratios of 1:1, 1:2, 2:1 | An excess of one reactant can drive the reaction to completion. |

| Copper Concentration | 50 µM, 100 µM, 250 µM, 500 µM | Higher concentrations can increase reaction rate but may also lead to side reactions or be cytotoxic in biological systems.[10] |

| Ligand:Copper Ratio | 1:1, 2:1, 5:1 | An excess of ligand can protect the catalyst from oxidation and prevent side reactions.[10] |

| Sodium Ascorbate Concentration | 1 mM, 2.5 mM, 5 mM, 10 mM | Sufficient reducing agent is crucial to maintain the active Cu(I) state.[1][10] |

| Temperature | Room Temperature, 37°C, 4°C (overnight) | Most CuAAC reactions proceed efficiently at room temperature, but optimization may be necessary for specific substrates.[1][10] |

| Reaction Time | 1 hour, 2 hours, 4 hours, overnight | Reaction completion time will vary based on the specific reactants and conditions.[1][10] |

| Solvent System | t-butanol/water (1:1), DMSO, DMF, PBS | The choice of solvent depends on the solubility of the reactants. Co-solvents are often used.[2][9] |

Experimental Protocols

This section provides detailed protocols for performing the CuAAC reaction with glycidyl propargyl ether and a generic azide-containing molecule. It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.[2][3]

Preparation of Stock Solutions

| Reagent | Concentration | Solvent | Storage |

| Glycidyl Propargyl Ether | 10 mM | DMSO or appropriate organic solvent | Store at -20°C, protected from light |

| Azide-containing Molecule | 10 mM | DMSO or appropriate solvent | Store at -20°C |

| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Stable at room temperature |

| THPTA Ligand | 100 mM | Deionized Water | Stable at room temperature |

| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use |

Based on general protocols for CuAAC.[3]

General Protocol for CuAAC Reaction

This protocol is a starting point and can be optimized for specific substrates. The reaction is typically performed on a 1-10 µmol scale.

-

Reaction Setup :

-

In a microcentrifuge tube, add 1.0 equivalent of the glycidyl propargyl ether stock solution.

-

Add 1.0-1.2 equivalents of the azide-containing molecule from its stock solution.[3]

-

Add the chosen solvent (e.g., a mixture of t-butanol and water (1:1)) to achieve a final reaction concentration of 1-10 mM.[3]

-

-

Catalyst Premix Preparation :

-

In a separate tube, prepare the catalyst premix by adding the THPTA ligand stock solution to the CuSO₄ stock solution to achieve a 5:1 ligand-to-copper ratio.[3] For example, mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄.

-

Vortex the catalyst premix briefly. The solution should be clear. The 5:1 ligand-to-copper ratio helps to stabilize the Cu(I) and protect sensitive biomolecules.[3]

-

-

Reaction Initiation :

-

Add the catalyst premix to the reaction tube containing the alkyne and azide.

-

Add freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[11]

-

If the reaction mixture contains components sensitive to oxygen, it is advisable to degas the solution by bubbling with an inert gas like argon or nitrogen before adding the catalyst and ascorbate.[3]

-

-

Incubation :

-

Reaction Monitoring and Work-up :

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.[2] For biomolecules, purification can be achieved using size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the catalyst.[1]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for GPE click chemistry.

Troubleshooting

Low or no product yield is a common issue in copper-catalyzed click reactions.[10]

-

Inactive Copper Catalyst : The active catalyst is Copper(I), which is prone to oxidation.[10] Ensure a fresh solution of the reducing agent, sodium ascorbate, is used.[2][10] Degassing solvents to remove dissolved oxygen is also recommended.[10]

-

Reagent Purity : The purity of the glycidyl propargyl ether, azide, and solvents can significantly impact the reaction. Use high-purity reagents and solvents.[10]

-

Ligand Issues : A suitable ligand is crucial for stabilizing the Cu(I) catalyst.[10] Ensure the correct ligand is being used for the solvent system (e.g., THPTA for aqueous reactions) and that the ligand-to-copper ratio is optimized.[7][10]

-

Inhibition by Other Functional Groups : While click chemistry is highly specific, certain functional groups can interfere. For example, Tris buffer should be avoided as it can act as a competitive ligand for copper.[12] Buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0 are compatible.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. confluore.com [confluore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Application of Glycidyl Propargyl Ether Functionalized Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles is a cornerstone in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. The introduction of specific chemical groups onto a nanoparticle surface dictates its interaction with biological systems, enhancing biocompatibility, stability, and targeting capabilities. Glycidyl propargyl ether (GPE) is a versatile bifunctional molecule containing both an epoxide ring and a terminal alkyne (propargyl) group.

This dual functionality allows for a two-stage modification strategy. The epoxide group can react with nucleophiles, such as primary amines on the nanoparticle surface, to form a stable covalent bond. The propargyl group then serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific conjugation of a vast array of azide-modified molecules, including targeting ligands, therapeutic agents, and imaging probes, to the nanoparticle surface.[1][2] This modular approach is central to creating multifunctional nanoplatforms for theranostics.[3]

These application notes provide detailed protocols for the synthesis of GPE, the functionalization of amine-modified nanoparticles using GPE, and the subsequent conjugation of molecules via click chemistry.

Key Applications

-

Targeted Drug Delivery: The propargyl group enables the attachment of targeting moieties (e.g., antibodies, peptides, aptamers) that direct nanoparticles to specific cells or tissues, such as tumors that overexpress certain receptors.[2][4]

-

Advanced Bioimaging: Fluorophores or MRI contrast agents functionalized with an azide (B81097) group can be "clicked" onto the nanoparticle surface, creating highly sensitive probes for in vitro and in vivo imaging.[2][3]

-